(R)-3-Boc-amino-2,6-dioxopiperidine

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Procurement of racemic or deprotected 3-amino-2,6-dioxopiperidine introduces stereochemical ambiguity and orthogonal protection incompatibility, risking downstream API diastereomer formation. This single (R)-enantiomer, Boc-protected building block eliminates chiral resolution steps. - Ensures defined (R)-stereochemistry critical for cereblon binding affinity in PROTACs and glutarimide drugs. - Boc protection enables orthogonal synthetic strategies in solid-phase peptide synthesis and selective deprotection. - Directly translates to enantiomeric purity of final APIs like lenalidomide and pomalidomide.

Molecular Formula C10H16N2O4
Molecular Weight 228.248
CAS No. 247913-83-3
Cat. No. B2901436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Boc-amino-2,6-dioxopiperidine
CAS247913-83-3
Molecular FormulaC10H16N2O4
Molecular Weight228.248
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(=O)NC1=O
InChIInChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m1/s1
InChIKeyTUGRLMXVKASPTN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Boc-amino-2,6-dioxopiperidine: Protected Amine Building Block


(R)-3-Boc-amino-2,6-dioxopiperidine is a single-enantiomer, Boc-protected piperidine-2,6-dione derivative (molecular formula: C₁₀H₁₆N₂O₄, molecular weight: 228.25 g/mol) that serves as a chiral intermediate and building block in the synthesis of pharmaceutical compounds, notably lenalidomide and pomalidomide . The compound features a tert-butoxycarbonyl (Boc) protecting group on the (3R)-amino functionality of the dioxopiperidine ring, which is a key structural motif for glutarimide-based drugs and PROTAC (proteolysis-targeting chimera) molecules [1]. Unlike its racemic counterpart, this optically pure form eliminates ambiguity in chiral synthesis and is essential for achieving stereochemically defined active pharmaceutical ingredients .

Why (R)-3-Boc-amino-2,6-dioxopiperidine Cannot Be Replaced


Generic substitution of (R)-3-Boc-amino-2,6-dioxopiperidine with the racemic mixture (CAS 31140-42-8) or the deprotected amine introduces significant risks to pharmaceutical synthesis. The racemic mixture yields a 1:1 mixture of enantiomers, which complicates downstream stereochemical purity and may lead to the formation of unwanted diastereomers in subsequent steps, a critical issue when the target drug requires a specific chiral center [1]. Unprotected 3-amino-2,6-dioxopiperidine lacks the Boc group, rendering it incompatible with reactions requiring orthogonal protection strategies and potentially leading to side reactions or poor regioselectivity . Moreover, the (S)-enantiomer (CAS 151367-92-9) and (R)-enantiomer may exhibit different reactivity profiles in chiral environments, making stereochemical purity non-negotiable for reproducible synthesis of optically active pharmaceuticals .

Quantitative Evidence for (R)-3-Boc-amino-2,6-dioxopiperidine


Enantiomeric Purity vs. Racemic Mixture

The (R)-enantiomer (CAS 247913-83-3) is supplied as a single stereoisomer with defined optical rotation and stereochemical configuration, whereas the racemic mixture (CAS 31140-42-8) is an equal mixture of (R) and (S) enantiomers [1]. This is quantified by the CAS registry assignment: 247913-83-3 is specifically registered as the (R)-enantiomer, while 31140-42-8 corresponds to the unspecified stereochemistry racemate . Using the (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps downstream.

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Melting Point Difference as Purity Indicator

The (R)-enantiomer exhibits a melting point of approximately 193.7-194.4°C, while the (S)-enantiomer (CAS 151367-92-9) shows a higher melting point range of 212-214°C [1]. This differential thermal behavior provides a straightforward quality control metric to verify stereochemical purity and detect contamination by the opposite enantiomer.

Solid-State Characterization Purity Assessment Quality Control

Boc-Protected vs. Unprotected Amine

The Boc group in (R)-3-Boc-amino-2,6-dioxopiperidine provides a temporary, acid-labile protection of the 3-amino group. This contrasts with the unprotected 3-amino-2,6-dioxopiperidine hydrochloride (CAS 24666-56-6), which is a free amine salt that can undergo unwanted side reactions (e.g., N-oxidation, premature coupling) . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl) after the desired chemical transformations are complete, enabling orthogonal protection in multi-step syntheses [1].

Protecting Group Strategy Synthetic Efficiency Reaction Selectivity

Supplier Purity Comparison

Commercial availability of (R)-3-Boc-amino-2,6-dioxopiperidine includes specifications of ≥95% purity (Sigma-Aldrich) and 97% purity (AChemBlock) . While both meet research-grade standards, the 97% purity offers a slightly higher assurance for reactions sensitive to impurities. In contrast, the racemic mixture (CAS 31140-42-8) is commonly offered at ≥98% purity [1], highlighting that enantiomeric purity and chemical purity are distinct parameters. Procurement decisions should balance cost, purity, and the specific requirements of the synthetic route.

Quality Assurance Supplier Benchmarking Purity Analysis

Applications of (R)-3-Boc-amino-2,6-dioxopiperidine


Synthesis of Lenalidomide and Pomalidomide

(R)-3-Boc-amino-2,6-dioxopiperidine is a key chiral building block in the synthesis of lenalidomide and pomalidomide, both approved drugs for multiple myeloma and myelodysplastic syndromes. The Boc-protected amine ensures proper incorporation of the (R)-configured glutarimide moiety, which is essential for the drugs' biological activity. The compound's stereochemical purity directly translates to the enantiomeric purity of the final API, eliminating the need for downstream chiral resolution [1][2].

PROTAC Development Targeting E3 Ubiquitin Ligases

The 2,6-dioxopiperidine moiety is a recognized cereblon (CRBN) ligand, a critical E3 ligase recruitment element in PROTACs. The (R)-enantiomer of this scaffold is frequently used to construct CRBN-recruiting PROTACs because the (R)-stereochemistry at the 3-position is critical for high-affinity binding to cereblon. Using the single enantiomer ensures that the resulting PROTAC molecule has a defined stereochemistry, which is essential for reproducible degradation efficiency and selectivity [3].

Preparation of Thalidomide-d4 Internal Standard

(R)-3-Boc-amino-2,6-dioxopiperidine serves as an intermediate in the synthesis of thalidomide-d4, a deuterated analog used as an internal standard in mass spectrometry-based bioanalysis and drug metabolism studies. The Boc group provides a handle for selective introduction of the deuterium label at a specific position, while the single enantiomer ensures that the labeled standard matches the stereochemistry of the non-labeled drug .

Synthesis of Chiral Cyclic Peptides and Peptidomimetics

The compound is a versatile building block for incorporating a conformationally constrained, chiral glutarimide motif into cyclic peptides and peptidomimetics. The Boc group allows for orthogonal protection during solid-phase peptide synthesis (SPPS) or solution-phase coupling, enabling the precise introduction of the dioxopiperidine ring into a growing peptide chain. This is valuable for developing protease-resistant analogs and exploring structure-activity relationships (SAR) in peptide-based drug discovery [4].

Technical Documentation Hub

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